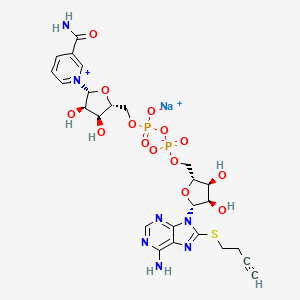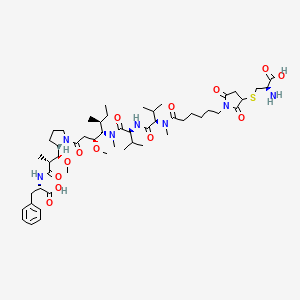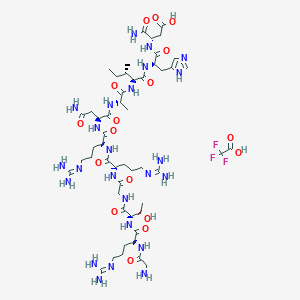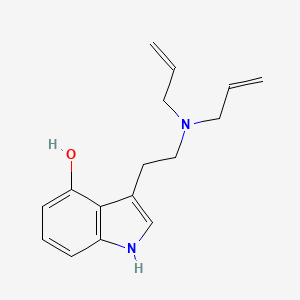
8-Bu(3-yne)T-NAD+ (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bu(3-yne)T-NAD+ (sodium salt) is a synthetic analogue of the naturally occurring molecule nicotinamide adenine dinucleotide (NAD+). This compound is characterized by the presence of an alkyne group, which makes it a valuable tool in biochemical research, particularly in the field of click chemistry. The alkyne-containing 8-Bu(3-yne)T-NAD+ is used for the copper-catalyzed Huisgen azide-alkyne [3+2] cycloaddition (CuAAC), a reaction that has gained significant attention for its ability to introduce reporter groups and label NAD±binding proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bu(3-yne)T-NAD+ involves the modification of the natural NAD+ molecule by introducing a 3-butynylthio group at the 8-position of the adenine moiety. The synthetic route typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the NAD+ molecule.
Introduction of the 3-Butynylthio Group: The 3-butynylthio group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 8-Bu(3-yne)T-NAD+ follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
化学反応の分析
Types of Reactions
8-Bu(3-yne)T-NAD+ undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group participates in CuAAC reactions, forming stable triazole linkages.
Oxidation and Reduction: Similar to natural NAD+, this compound can participate in redox reactions, acting as an electron carrier.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Oxidizing and Reducing Agents: Utilized in redox reactions to study the electron transfer properties of the compound.
Major Products
Triazole Derivatives: Formed through CuAAC reactions.
Reduced and Oxidized Forms: Resulting from redox reactions
科学的研究の応用
8-Bu(3-yne)T-NAD+ has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to label and study NAD±binding proteins.
Biology: Employed in the study of poly(ADP-ribose) polymerases (PARPs) and other NAD±dependent enzymes.
Medicine: Investigated for its potential role in understanding diseases related to NAD+ metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用機序
The mechanism of action of 8-Bu(3-yne)T-NAD+ involves its interaction with NAD±binding proteinsThe compound targets enzymes such as PARPs, which play a role in DNA repair and cellular stress responses .
類似化合物との比較
Similar Compounds
6-Alkyne NAD+: Another clickable form of NAD+ used in similar applications.
8-Azido NAD+: Contains an azide group instead of an alkyne, used in azide-alkyne cycloaddition reactions.
Uniqueness
8-Bu(3-yne)T-NAD+ is unique due to its specific alkyne modification, which provides distinct advantages in click chemistry applications. Its ability to form stable triazole linkages makes it a valuable tool for labeling and studying NAD±binding proteins .
特性
分子式 |
C25H30N7NaO14P2S |
|---|---|
分子量 |
769.5 g/mol |
IUPAC名 |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-but-3-ynylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C25H31N7O14P2S.Na/c1-2-3-7-49-25-30-15-20(26)28-11-29-22(15)32(25)24-19(36)17(34)14(45-24)10-43-48(40,41)46-47(38,39)42-9-13-16(33)18(35)23(44-13)31-6-4-5-12(8-31)21(27)37;/h1,4-6,8,11,13-14,16-19,23-24,33-36H,3,7,9-10H2,(H5-,26,27,28,29,37,38,39,40,41);/q;+1/p-1/t13-,14-,16-,17-,18-,19-,23-,24-;/m1./s1 |
InChIキー |
VMWIDOUNOKMEJQ-RGINARMRSA-M |
異性体SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
正規SMILES |
C#CCCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)[N+]5=CC=CC(=C5)C(=O)N)O)O)O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)



![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)


![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)




![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)